One-Stage Fused Heterocyclic Synthesis
Derivatives of 3-(pyrimidin-5-yl)propanoic acid undergo one-stage condensation with 1,2-ethanediamine or 1,2-benzenediamine in polyphosphoric acid to yield imidazo[1,2:1,6]pyrido[2,3-d]pyrimidines and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines, respectively, in a single synthetic operation [1]. In contrast, the analogous reaction with 2-mercapto-substituted pyrimidin-5-ylpropanoic acid proceeds via a distinct tandem mechanism requiring equimolar ZnCl₂ and yields 4-methyl-5,6-dihydrobenzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine-2-thiol and its corresponding disulfide as the products—a fundamentally different outcome [1].
| Evidence Dimension | Reaction pathway divergence and product identity |
|---|---|
| Target Compound Data | One-stage condensation yields imidazo- and benzoimidazopyridopyrimidine fused heterocycles [1] |
| Comparator Or Baseline | 2-Mercaptopyrimidin-5-ylpropanoic acid |
| Quantified Difference | Product identity: fused imidazopyridopyrimidines (target-derived) versus 2-thiol/disulfide products (comparator-derived) [1] |
| Conditions | Polyphosphoric acid medium; ortho-diamine condensation with and without ZnCl₂ [1] |
Why This Matters
The reaction pathway difference enables access to distinct fused heterocyclic scaffolds depending on whether the unsubstituted or 2-mercapto-substituted pyrimidinylpropanoic acid is employed, directly impacting synthetic route planning and target compound library diversification.
- [1] Harutyunyan, А.А. One-stage synthesis of condensed pyrimidines by reaction of substituted 3-(pyrimidin-5-yl)propanoic acids with ortho-diamines: Extension of limits. Russian Journal of Organic Chemistry, 2016, 52(2), 235–239. View Source
